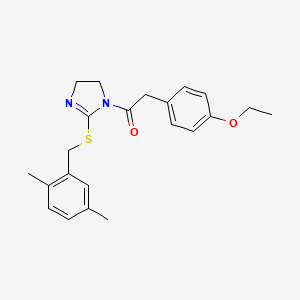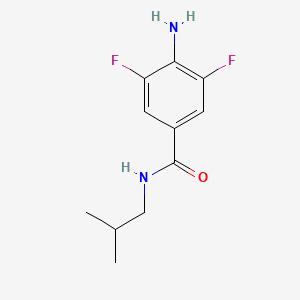
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a synthetic compound with potential biomedical applications in research, diagnosis, and therapy. It belongs to the class of sulfonamides, which are known for their diverse biological activities. The compound features a fluorine atom, a benzenesulfonamide group, and an isoxazole ring, making it a unique and versatile molecule.
作用機序
Isoxazole derivatives
The compound contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom. Isoxazole derivatives have been found to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, anticonvulsant, antidepressant, and immunosuppressant activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts.
Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions, using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and sulfonation steps, as well as employing more efficient and less toxic fluorinating agents to ensure safety and cost-effectiveness .
化学反応の分析
Types of Reactions
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A selective COX-1 inhibitor with potential anti-inflammatory and anticancer properties.
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxy-3-pentyl-1,2-dioxan-6-yl)acetamide: An imidazole derivative with significant biological activities.
Uniqueness
3-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is unique due to its combination of a fluorine atom, a benzenesulfonamide group, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
IUPAC Name |
3-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c1-9-7-11(18-15-9)5-6-14-19(16,17)12-4-2-3-10(13)8-12/h2-4,7-8,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLXETVLEDRQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2684181.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2684185.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2684186.png)
![3,9-dimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684187.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2684188.png)
![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)
![2-(4-ethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2684190.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2684191.png)



![1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2684198.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)

